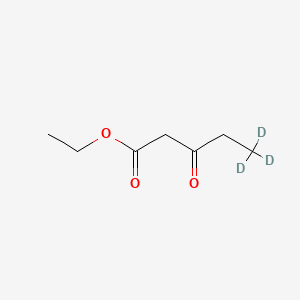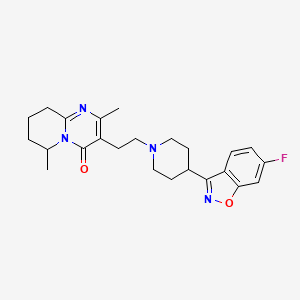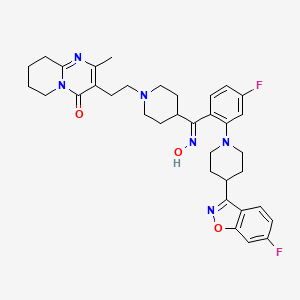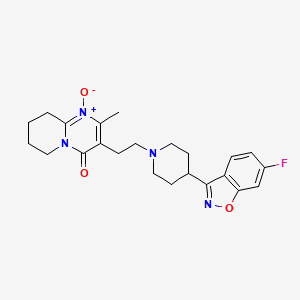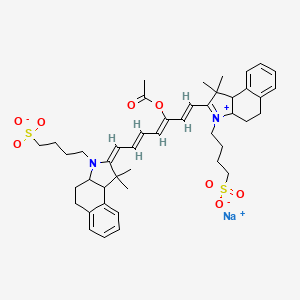
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is a biochemical compound with the molecular formula C15H20O5 . It has a molecular weight of 280.32 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 21 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis
The molecule contains a total of 40 atoms. There are 20 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Anisotropic Epoxy–Amine Thermosets Synthesis
Bis{4‐[2‐(2,3‐epoxypropyl)ethoxy]benzoate}‐1,4‐phenylene and bis[4‐(2,3‐epoxypropoxy)benzoate]‐methyl‐1,4‐phenylene liquid crystalline diepoxy monomers were crosslinked with various diamines in a magnetic field to investigate the formation of anisotropic epoxy–amine thermosets. This process utilized X-ray scattering for mesophase identification and determining the nematic order parameter of the resulting thermosets, cured under various temperature and magnetic field strength conditions. The research found that all thermosets exhibited nematic or smectic A mesophases, with variations in orientation degrees based on the type of diamines used, demonstrating the compound's potential in creating materials with controlled anisotropy (Pottié et al., 2008).
Liquid Crystal Epoxy Thermosets
The compound was utilized in the synthesis of liquid crystal diepoxides cured with diamine to form liquid crystalline thermoset (LCT) materials. This study explored different curing conditions and compound ratios, examining their impact on the mechanical properties of the resultant LCTs. It was found that specific mole ratios led to materials combining high strength and elongation, indicating the compound's applicability in enhancing the mechanical performance of liquid crystalline thermosets (Tan et al., 2000).
Synthesis and Characterization of Novel Compounds
Research also extended into the synthesis of new compounds based on 4-hydroxy-2H-chromen-2-ones, utilizing 2-chloromethyloxirane in reactions leading to 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds were further reacted with various amines to produce derivatives, which were then acylated, showcasing the versatility of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate in synthesizing a range of chemical entities with potential applications in different fields (Avetisyan et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves the reaction between 4-hydroxybenzoic acid and 2-isopropoxyethanol, followed by the addition of epichlorohydrin to form the epoxy intermediate, which is then reacted with sodium bicarbonate to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-isopropoxyethanol", "Epichlorohydrin", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a catalyst such as sulfuric acid to form 2-isopropoxyethyl 4-hydroxybenzoate.", "Step 2: Epichlorohydrin is added to the reaction mixture and allowed to react, forming the intermediate 2-isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate.", "Step 3: The intermediate is then treated with sodium bicarbonate to form the final product, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate.", "Overall reaction: 4-hydroxybenzoic acid + 2-isopropoxyethanol + Epichlorohydrin + Sodium bicarbonate → 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate + H2O + NaCl" ] } | |
Numéro CAS |
1346603-05-1 |
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 |
Nom IUPAC |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
Clé InChI |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



